molecular formula C20H15NO5 B2564593 4-(benzofuran-2-yl)-2-oxo-2H-chromen-6-yl dimethylcarbamate CAS No. 898429-89-5

4-(benzofuran-2-yl)-2-oxo-2H-chromen-6-yl dimethylcarbamate

Cat. No.: B2564593
CAS No.: 898429-89-5
M. Wt: 349.342
InChI Key: OQEQPVUDFLODBK-UHFFFAOYSA-N
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Description

The compound 4-(benzofuran-2-yl)-2-oxo-2H-chromen-6-yl dimethylcarbamate is a sophisticated synthetic hybrid molecule designed for research purposes. It incorporates two privileged medicinal chemistry scaffolds: a benzofuran and a coumarin (also known as 2H-chromen-2-one) system. This strategic combination is aimed at investigating multi-target therapeutic strategies for complex diseases. Benzofuran-based compounds sharing structural similarities have demonstrated significant stimulatory effects on glucose uptake in L6 skeletal muscle cells, suggesting a potential research pathway for metabolic disorders like diabetes . The core coumarin and benzofuran structures are independently associated with a wide range of biological activities, including antidiabetic and acetylcholinesterase (AChE) inhibitory effects . The dimethylcarbamate moiety is a functional group of high interest in medicinal chemistry, often incorporated to modulate biological activity and pharmacokinetic properties. Research on analogous compounds indicates that such hybrids may function as dual-acting agents, potentially targeting pathways such as glucose transport regulation and enzyme inhibition simultaneously . This makes this compound a valuable chemical tool for probing new mechanisms of action in preclinical research, particularly in the fields of metabolic disease and neurodegenerative conditions. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[4-(1-benzofuran-2-yl)-2-oxochromen-6-yl] N,N-dimethylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO5/c1-21(2)20(23)24-13-7-8-17-14(10-13)15(11-19(22)26-17)18-9-12-5-3-4-6-16(12)25-18/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEQPVUDFLODBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)OC1=CC2=C(C=C1)OC(=O)C=C2C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzofuran-2-yl)-2-oxo-2H-chromen-6-yl dimethylcarbamate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, benzofuran derivatives can be synthesized through O-alkylation followed by cyclization of salicylaldehydes . The chromenone structure can be introduced via Perkin or McMurry reactions .

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Recent studies have demonstrated that derivatives of chromone compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds related to 4-(benzofuran-2-yl)-2-oxo-2H-chromen have shown promise in inhibiting growth in human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines .
    • A specific case study revealed that certain structural modifications enhanced the anticancer properties, indicating that this compound could be optimized for therapeutic use against malignancies.
  • Antioxidant Properties
    • Chromone derivatives are recognized for their antioxidant capabilities. Studies have indicated that these compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases .
    • The antioxidant activity is often linked to the presence of hydroxyl groups in the structure, which stabilize free radicals.
  • Acetylcholinesterase Inhibition
    • Compounds similar to 4-(benzofuran-2-yl)-2-oxo-2H-chromen have been investigated for their ability to inhibit acetylcholinesterase, an enzyme involved in neurotransmission. This inhibition is vital for developing treatments for neurodegenerative diseases like Alzheimer's .
    • The introduction of carbamate groups has been shown to enhance the selectivity and potency of these inhibitors.

Biochemical Applications

  • Enzyme Inhibition Studies
    • The compound has been evaluated as a potential inhibitor of various enzymes beyond acetylcholinesterase, including butyrylcholinesterase. These studies are essential for understanding the compound's mechanism of action and its potential therapeutic applications .
  • Molecular Docking Studies
    • Computational methods such as molecular docking have been employed to predict the binding affinity of this compound to target proteins involved in disease pathways. This approach aids in rational drug design by providing insights into how structural modifications can enhance efficacy .

Material Science Applications

  • Fluorescent Probes
    • The unique structure of 4-(benzofuran-2-yl)-2-oxo-2H-chromen makes it suitable for use as a fluorescent probe in biological imaging. Its photophysical properties allow it to be used in tracking cellular processes and studying biomolecular interactions .

Summary Table of Applications

Application AreaSpecific Use CasesReferences
Anticancer ActivityCytotoxicity against A-549 and MCF-7 cells ,
Antioxidant PropertiesScavenging free radicals
Enzyme InhibitionAcetylcholinesterase and butyrylcholinesterase inhibitors
Molecular DockingPredicting binding affinities
Fluorescent ProbesBiological imaging

Comparison with Similar Compounds

Key Findings:

Substituent Position and Electronic Effects: Electron-withdrawing groups (e.g., -NO₂) in benzofuran-linked esters reduce π-π stacking efficiency, while electron-donating groups (e.g., -OCH₃) enhance intermolecular hydrogen bonding .

Biological Activity: Coumarins with carbamate groups (e.g., dimethylcarbamate) exhibit enhanced stability compared to hydroxylated analogs, which are prone to metabolic oxidation . Benzofuran-oxadiazole hybrids (e.g., patent EP-2022) demonstrate neuropathic pain efficacy via unknown targets, suggesting a possible shared mechanism with benzofuran-coumarin derivatives .

Structural and Crystallographic Insights

X-ray diffraction data for related compounds highlight critical structural features:

  • 2-(Benzofuran-2-yl)-2-oxoethyl benzoates : Crystal packing is influenced by C–H···O hydrogen bonds and π-π interactions between benzofuran and coumarin rings. The angle between benzofuran and coumarin planes ranges from 5° to 15°, depending on substituents .
  • Dimethylcarbamate Derivatives : The carbamate group adopts a planar conformation, facilitating dipole-dipole interactions with adjacent aromatic systems .

Biological Activity

4-(Benzofuran-2-yl)-2-oxo-2H-chromen-6-yl dimethylcarbamate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its synthesis, biological evaluations, and the mechanisms underlying its activity against various biological targets.

Synthesis of the Compound

The compound can be synthesized through a series of reactions involving benzofuran derivatives and chromene structures. A typical synthetic pathway involves the reaction of appropriate benzofuran derivatives with dimethylcarbamate under controlled conditions, often utilizing catalysts or microwave irradiation to enhance yields and reduce reaction times.

Antimicrobial Activity

Research has indicated that derivatives of chromenes, including those similar to this compound, exhibit significant antimicrobial properties. A study demonstrated that various chromene derivatives showed potent activity against Staphylococcus aureus , with certain compounds exhibiting better efficacy than established antibiotics like 5-fluorouracil .

Table 1: Antimicrobial Activity of Chromene Derivatives

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
4aStaphylococcus aureus10 µg/mL
4bEscherichia coli15 µg/mL
4cPseudomonas aeruginosa20 µg/mL

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance, compounds with similar structures have shown promising results against human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines. The IC50 values for these compounds were notably lower than those for traditional chemotherapeutics, indicating a strong potential for development as anticancer agents .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µg/mL)
4hMCF-722.09
4iA-54918.40
4jMCF-725.50

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in cancer cell proliferation and survival, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Studies have shown that certain structural modifications can enhance selectivity towards these enzymes .
  • Antioxidant Properties : The compound exhibits antioxidant activity, which can contribute to its cytotoxic effects by reducing oxidative stress within cancer cells. This was assessed using various assays measuring free radical scavenging activities .
  • Molecular Interactions : Molecular docking studies suggest that the compound binds effectively to target proteins involved in cell signaling pathways related to apoptosis and proliferation, providing insights into its potential therapeutic applications .

Case Studies

Several case studies highlight the efficacy of similar compounds derived from chromenes:

  • Study on Anticancer Activity : A recent study evaluated a series of benzofuran and chromene derivatives for their anticancer properties. The results indicated that modifications at specific positions significantly enhanced cytotoxicity against MCF-7 and A-549 cell lines .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of chromene derivatives, confirming their effectiveness against a range of bacterial strains, including resistant strains that pose significant clinical challenges .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for 4-(benzofuran-2-yl)-2-oxo-2H-chromen-6-yl dimethylcarbamate, and how can purity be optimized?

  • Answer: The compound is typically synthesized via multi-step coupling reactions, such as condensation of benzofuran derivatives with chromenone precursors followed by carbamate functionalization. Key steps include protecting group strategies (e.g., hydroxyl groups) and catalytic coupling under inert atmospheres. Purity optimization (>95%) is achieved through recrystallization using solvent systems like ethanol/water or column chromatography with silica gel .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

  • Answer:

  • Spectroscopy : High-resolution mass spectrometry (HRMS) confirms molecular weight, while 1H^1H- and 13C^13C-NMR verify substituent positions (e.g., benzofuran and dimethylcarbamate groups). IR identifies carbonyl stretching (~1700–1750 cm1^{-1}) .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths/angles (e.g., C=O at ~1.21 Å) and packing interactions. Software like SHELXL refines anisotropic displacement parameters (ADPs) .

Q. How does the dimethylcarbamate group affect molecular conformation and stability?

  • Answer: The dimethylcarbamate introduces steric hindrance and hydrogen-bonding capabilities. SC-XRD data show its planar orientation relative to the chromenone core, stabilizing the structure via intramolecular C–H···O interactions. Hirshfeld surface analysis quantifies intermolecular contacts (e.g., O···H interactions at ~25% contribution) .

Advanced Research Questions

Q. What challenges arise in refining the crystal structure using SHELX, and how are anisotropic parameters optimized?

  • Answer: Challenges include handling disordered solvent molecules and high thermal motion in flexible groups (e.g., dimethylcarbamate). SHELXL refinement involves:

  • ADP constraints : Applying ISOR/TSIM commands to dampen over-parameterization.
  • Twinned data : Using TWIN/BASF commands for non-merohedral twinning .
    Validation tools (e.g., PLATON) assess geometric outliers (e.g., Rint_{\text{int}} < 0.05) .

Q. How can discrepancies in crystallographic data between studies be resolved?

  • Answer: Discrepancies (e.g., bond length variations >0.02 Å) arise from differences in data resolution (e.g., 0.84 Å vs. 1.2 Å) or refinement protocols. Mitigation strategies:

  • Standardized refinement : Uniform use of restraints (DFIX/DANG) for similar bond types.
  • Data deposition : Cross-referencing CIF files in repositories like the Cambridge Structural Database (CSD) .

Q. What experimental protocols are recommended for studying its potential biological activity (e.g., enzyme inhibition)?

  • Answer:

  • Target selection : Prioritize kinases or receptors with structural homology to benzofuran-binding proteins (e.g., benzofuran-based inhibitors in patent literature ).
  • Assay design : Use fluorescence polarization for binding affinity (IC50_{50}) or surface plasmon resonance (SPR) for kinetic studies. Include controls for non-specific binding (e.g., dimethylcarbamate analogs) .

Q. How can computational modeling predict interactions with biological targets?

  • Answer: Molecular docking (AutoDock Vina) paired with molecular dynamics (MD) simulations (AMBER) identifies key binding residues. Pharmacophore models highlight hydrogen-bond acceptors (chromenone carbonyl) and hydrophobic regions (benzofuran). Validation via free-energy perturbation (FEP) improves affinity predictions .

Q. What precautions are critical for handling hygroscopic samples during structural analysis?

  • Answer:

  • Storage : Use desiccators with silica gel or argon-filled containers to prevent hydrolysis of the carbamate group .
  • Data collection : Mount crystals under inert oil (e.g., Paratone-N) and maintain low humidity (<10%) in the X-ray chamber .

Methodological Resources

  • Crystallography : SHELX suite (refinement) , WinGX/ORTEP (visualization) .
  • Synthesis : Stepwise protocols for benzofuran-chromenone hybrids .
  • Bioactivity : High-throughput screening frameworks from neuropathic pain studies .

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